molecular formula C13H7ClF2N2O3 B8447282 2-Chloro-4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide

2-Chloro-4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No. B8447282
M. Wt: 312.65 g/mol
InChI Key: GOIIIXUZUOTVSP-UHFFFAOYSA-N
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Patent
US07291632B2

Procedure details

Combine 4-fluoro-3-nitroaniline (1.0 g, 6.4 mmol) with dioxane (20 mL). Treat mixture with 2-chloro-4-fluorobenzoyl chloride (1.6 g, 8.3 mmol). Stir the reaction overnight at room temperature. Transfer the reaction mixture into ethyl acetate (220 mL), then wash successively with aqueous HCl (1N, 50 mL), aqueous NaOH (1N, 50 mL), saturated aqueous NaCl (50 mL). Dry the organic layer over anhydrous sodium sulfate, then evaporate the solvent under reduced pressure. Further purify the residue by chromatography on silica gel, using a gradient of 10–30% ethyl acetate in hexanes to obtain the title intermediate (1.7 g, 85% yield): mass spectrum (ion spray): m/z=313.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].O1CCOCC1.[Cl:18][C:19]1[CH:27]=[C:26]([F:28])[CH:25]=[CH:24][C:20]=1[C:21](Cl)=[O:22]>C(OCC)(=O)C>[Cl:18][C:19]1[CH:27]=[C:26]([F:28])[CH:25]=[CH:24][C:20]=1[C:21]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1)=[O:22]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)F
Step Four
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
wash successively with aqueous HCl (1N, 50 mL), aqueous NaOH (1N, 50 mL), saturated aqueous NaCl (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
Further purify the residue by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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